molecular formula C24H22N2O4 B3553362 4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol

4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol

Cat. No.: B3553362
M. Wt: 402.4 g/mol
InChI Key: GXYPBEXWRWJUKF-UHFFFAOYSA-N
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Description

4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-28-19-13-17(14-20(29-2)23(19)30-3)24-25-21(15-7-5-4-6-8-15)22(26-24)16-9-11-18(27)12-10-16/h4-14,27H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYPBEXWRWJUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol typically involves multi-step organic reactions One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]methanol
  • 4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]aniline

Uniqueness

4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group is known for enhancing biological activity, while the imidazole ring provides stability and specificity in binding to molecular targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol
Reactant of Route 2
4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol

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